molecular formula C22H14O3 B2858329 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione CAS No. 400833-57-0

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B2858329
CAS No.: 400833-57-0
M. Wt: 326.351
InChI Key: NWVWFOXMCIXCAZ-UHFFFAOYSA-N
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Description

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes an indene-1,3-dione core with a phenoxyphenyl group attached, making it a valuable scaffold for further chemical modifications and applications.

Preparation Methods

The synthesis of 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 3-phenoxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it effective in electron transfer processes. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione can be compared with other indane-1,3-dione derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

2-[(3-phenoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWFOXMCIXCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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